

An In-depth Technical Guide to the Physical Characteristics of 2-Hydroxyethyl Methanethiosulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Hydroxyethyl Methanethiosulfonate
Cat. No.:	B1141936

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl methanethiosulfonate (MTS-HE), also known by its alternate name MTSHE, is a sulfhydryl-reactive compound belonging to the methanethiosulfonate (MTS) class of reagents.^[1] These reagents are widely utilized in biochemistry and pharmacology to study the structure and function of proteins, particularly ion channels, by selectively modifying cysteine residues.^{[2][3]} MTS-HE is a neutral MTS reagent, a characteristic that influences its reactivity and permeability across cell membranes.^[2] This technical guide provides a detailed overview of the known physical characteristics of **2-Hydroxyethyl Methanethiosulfonate**, outlines experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

The physical properties of a compound are critical for its application in experimental settings, influencing its storage, handling, and use in various assays. The known physical characteristics of **2-Hydroxyethyl Methanethiosulfonate** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃ H ₈ O ₃ S ₂	[1]
Molecular Weight	156.18 g/mol	[1]
Physical Form	Yellow to Light Orange Oil	[4]
Boiling Point	116-118 °C	[4]
Solubility	Soluble in DMF and DMSO; Slightly soluble in Chloroform and Ethyl Acetate	[2] [4]

Experimental Protocols

Detailed experimental procedures are essential for the accurate and reproducible determination of the physical properties of a chemical compound. The following sections describe generalized protocols that can be adapted for the characterization of **2-Hydroxyethyl Methanethiosulfonate**.

Synthesis of 2-Hydroxyethyl Methanethiosulfonate

While a specific detailed protocol for the synthesis of **2-Hydroxyethyl Methanethiosulfonate** was not found in the immediate search results, a general approach for the synthesis of S-Alkyl Methanethiosulfonates can be adapted. A plausible synthesis could involve the reaction of 2-mercaptoethanol with methanesulfonyl chloride in the presence of a base. The reaction would likely be carried out in an appropriate organic solvent at a controlled temperature, followed by purification steps such as extraction and chromatography to isolate the final product.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of a liquid sample.

Materials:

- **2-Hydroxyethyl Methanethiosulfonate** sample (~0.5 mL)
- Small test tube (e.g., 10 x 75 mm)

- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., oil bath or heating block)
- Stirring bar and stir plate (optional)

Procedure:

- Place approximately 0.5 mL of the **2-Hydroxyethyl Methanethiosulfonate** oil into the small test tube.
- Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
- Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
- Immerse the assembly in a heating bath.
- Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.
- Continue heating until a rapid and continuous stream of bubbles is observed from the capillary tip. This indicates that the liquid has reached its boiling point.
- Record the temperature at which the rapid stream of bubbles is maintained. This is the observed boiling point.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of **2-Hydroxyethyl Methanethiosulfonate** in various solvents.

Materials:

- **2-Hydroxyethyl Methanethiosulfonate** sample

- A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)
- Small, calibrated test tubes or vials
- Vortex mixer
- Analytical balance

Procedure:

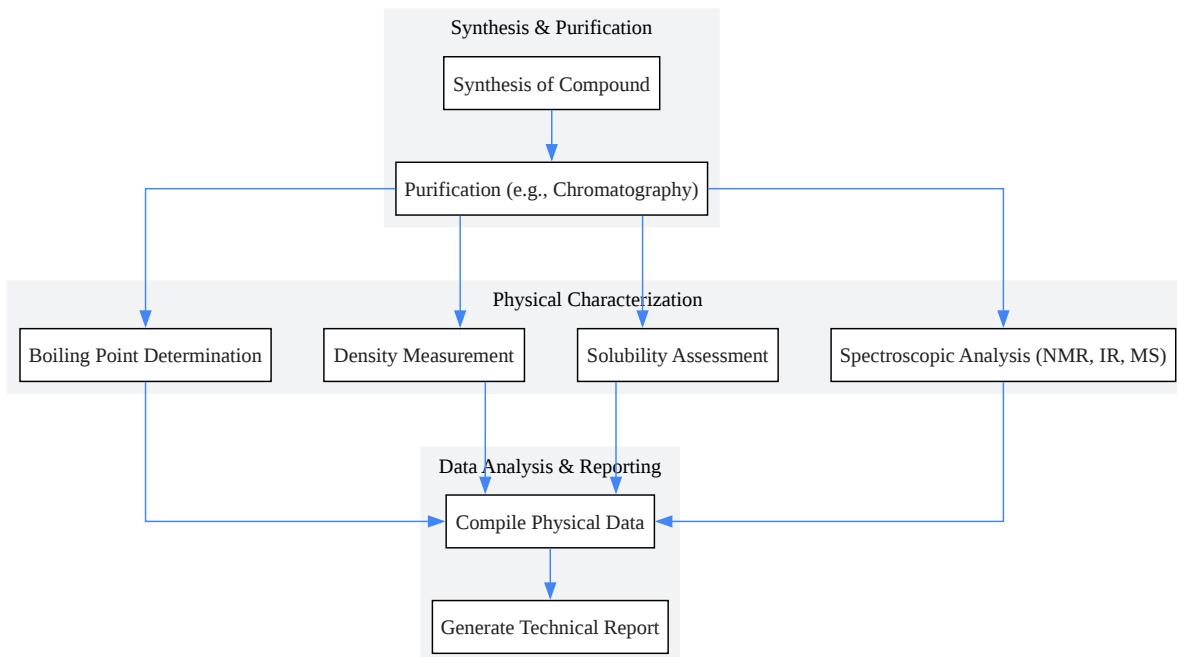
- Qualitative Assessment:
 - Add approximately 10 mg of **2-Hydroxyethyl Methanethiosulfonate** to 1 mL of each test solvent in separate vials.
 - Vortex each mixture vigorously for 30 seconds.
 - Visually inspect each vial for the presence of undissolved material. Classify as "soluble," "partially soluble," or "insoluble."
- Semi-Quantitative Assessment (for soluble/partially soluble cases):
 - To a tared vial, add a known mass of **2-Hydroxyethyl Methanethiosulfonate** (e.g., 10 mg).
 - Add the solvent dropwise, vortexing after each addition, until the solid completely dissolves.
 - Record the volume of solvent added.
 - Calculate the approximate solubility in mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound, confirming its identity and purity.

Materials:

- Purified **2-Hydroxyethyl Methanethiosulfonate** sample (5-10 mg)
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- NMR tube
- Internal standard (e.g., Tetramethylsilane - TMS)


Procedure:

- Dissolve 5-10 mg of the purified **2-Hydroxyethyl Methanethiosulfonate** in approximately 0.6 mL of a suitable deuterated solvent in a small vial.
- Add a small amount of TMS as an internal reference (0 ppm).
- Transfer the solution to a clean, dry NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Process the spectra to determine chemical shifts, integration, and coupling constants to confirm the structure of **2-Hydroxyethyl Methanethiosulfonate**.

Visualizations

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound like **2-Hydroxyethyl Methanethiosulfonate**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and physical characterization of a chemical compound.

Reactivity of MTS Reagents with Thiols

The following diagram illustrates the general reaction mechanism of a methanethiosulfonate (MTS) reagent with a thiol group, a characteristic reaction of **2-Hydroxyethyl Methanethiosulfonate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. www1.udel.edu [www1.udel.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of 2-Hydroxyethyl Methanethiosulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1141936#physical-characteristics-of-2-hydroxyethyl-methanethiosulfonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com